molecular formula C11H8BrF3O B2972271 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1273673-31-6

7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2972271
CAS No.: 1273673-31-6
M. Wt: 293.083
InChI Key: JPGOZFCNWAHTLS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-bromo-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGOZFCNWAHTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2C(F)(F)F)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalenones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (7), -CF₃ (5) C₁₁H₈BrF₃O 293.08 Enhanced metabolic stability; drug intermediate
7-Bromo-5-methyl-3,4-dihydronaphthalen-1(2H)-one Br (7), -CH₃ (5) C₁₁H₁₁BrO 255.11 Simpler hydrophobicity; limited bioactivity
6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one Br (6), Cl (5) C₁₀H₈BrClO 273.53 Dual halogenation; potential antimicrobial use
E-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one F (7), -CF₃ (benzylidene) C₁₈H₁₂F₄O 336.28 Fluorine enhances polarity; crystallography studies
2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one -OH (2, 8) C₁₀H₁₀O₃ 178.19 Natural product; antifungal activity

Crystallographic and Conformational Analysis

  • Crystal Packing: The target compound crystallizes in the monoclinic space group P2₁/n with chair conformation in the cyclohexanone ring. Weak C–H···O and C–H···π interactions stabilize the lattice .
  • Bond Lengths : The C=C bond length (1.351 Å) in the target compound aligns with other tetralone derivatives (e.g., 1.34–1.36 Å), confirming conjugation stability .
  • Comparative Data : Fluoro analogs (e.g., E-7-fluoro) show similar torsion angles (~175°), indicating consistent stereoelectronic effects across the series .

Drug Optimization

  • Target Compound : The -CF₃ and Br groups make it a candidate for antineoplastic agents and neuroinflammation inhibitors .
  • Natural Analogs : Hydroxylated derivatives (e.g., 2,8-dihydroxy) from fungal sources exhibit antifungal properties but lack synthetic versatility .

Biological Activity

7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a dihydronaphthalenone framework. Its chemical formula is C11H8BrF3OC_{11}H_8BrF_3O with a molecular weight of 293.08 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

Synthesis and Properties

The synthesis of this compound typically involves bromination followed by trifluoromethylation of suitable precursors. The reactions are conducted under controlled conditions to maximize yield and purity, often utilizing advanced techniques like continuous flow reactors .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity, which is crucial for modulating biological responses .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results:

  • IC50 Values : In vitro studies have reported IC50 values of approximately 0.051 µM against pancreatic cancer cell lines like BxPC-3 and Panc-1, suggesting potent cytotoxic effects .
  • Comparative Analysis : The compound's cytotoxicity was assessed against normal human lung fibroblasts (WI38), yielding an IC50 of 0.36 µM, indicating selectivity towards cancer cells .

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of this compound on several pancreatic cancer cell lines:

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI380.36

This data highlights the compound's potential as a selective anticancer agent with lower toxicity to normal cells compared to malignant ones .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of novel pharmaceutical agents. Its unique structure allows for the exploration of new therapeutic avenues, particularly in developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted benzaldehyde and a ketone precursor. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one reacts with trifluoromethyl-substituted benzaldehydes in acetic acid under dry HCl gas flow. Reaction conditions (e.g., solvent, temperature, and catalyst) are optimized to enhance yield and stereoselectivity .
  • Key Steps :

  • Dissolve reactants in acetic acid.
  • Introduce HCl gas to catalyze condensation.
  • Purify via recrystallization or column chromatography.

Q. How is the compound’s structure confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo-Kα radiation. Software like SHELXL refines atomic coordinates, bond lengths, and angles. For example, bond lengths (e.g., C=C at ~1.35 Å) and dihedral angles (e.g., 51.7° between aromatic rings) confirm stereochemistry and conformation .
  • Example Parameters (from analogous compounds):

  • Space group: Monoclinic (e.g., P2₁/n).
  • Olefinic bond length: 1.344–1.351 Å.
  • Chair conformation of the cyclohexanone ring.

Q. What purification methods are effective for this compound?

  • Methodological Answer : Recrystallization (using methanol/ethanol) and column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. Purity is validated via HPLC (>95%) or melting point analysis. Halogenated derivatives may require inert conditions to prevent decomposition .

Advanced Research Questions

Q. How do substituents like bromo and trifluoromethyl groups influence biological activity?

  • Methodological Answer : The bromo group enhances cell permeability and metabolic stability via hydrophobic interactions, while the trifluoromethyl group improves binding affinity to proteins (e.g., kinase inhibitors) due to its electron-withdrawing nature. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents and testing in assays (e.g., anti-inflammatory or anticancer). For example, bromo-substituted derivatives show improved IC₅₀ values in cytotoxicity assays compared to non-halogenated analogs .

Q. What challenges arise in crystallographic refinement of halogenated derivatives?

  • Methodological Answer : Heavy atoms (e.g., bromine) cause absorption effects and anisotropic displacement , requiring TwinRotMat or SADABS corrections. Weak hydrogen bonds (e.g., C–H···O) and π-π interactions complicate density map interpretation. Advanced refinement in SHELXL includes TWIN commands for twinned crystals and restraints for disordered regions .

Q. How to design SAR studies for this compound’s derivatives?

  • Methodological Answer :

Core Modification : Vary substituents (e.g., –OCH₃, –F) on the benzylidene or dihydronaphthalenone moieties.

Stereochemical Control : Use chiral catalysts to isolate E/Z isomers and compare bioactivity.

In Silico Screening : Dock derivatives into target protein active sites (e.g., COX-2 or NF-κB) using AutoDock Vina to predict binding modes.

Biological Assays : Test in vitro (e.g., LPS-induced inflammation models) and in vivo (e.g., xenograft tumors) .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls.
  • Validate Purity : Ensure compounds are >95% pure via NMR/HPLC.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. For example, conflicting cytotoxicity data may arise from differences in cell permeability or metabolic stability due to crystallinity variations .

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